Welcome to the BenchChem Online Store!
molecular formula C12H16O3 B2565457 Methyl 4-oxoadamantane-1-carboxylate CAS No. 56674-88-5

Methyl 4-oxoadamantane-1-carboxylate

Cat. No. B2565457
M. Wt: 208.257
InChI Key: DUPFRYAOGHZOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524737B2

Procedure details

38 mL of fuming sulfuric acid were placed in a two necked flask and warmed to 60° C. 1.5 g of 5-hydroxy-2-adamantanone, dissolved in formic acid (8.5 ml) were added dropwise over the course of 2 h. Another 9 mL of formic acid were added over a period of 2 h and stirring was continued at 60° C. for 1 h and at room temperature overnight. Under ice cooling, the reaction mixture was poured on 100 mL of dry methanol, stirred at room temperature for 2 h and subsequently poured onto 400 mL of ice. The aqueous layer was extracted with dichloromethane three times, the combined organic layer was dried over sodium sulphate and evaporated to dryness to give 1.64 g of the desired product. Rt=1.75 min (5). Detected mass: 209.2 (M+H+).
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
9 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.O[C:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([C:10]3=[O:17])[CH2:8]1)[CH2:14]2.[CH3:18]O.[CH:20]([OH:22])=[O:21]>>[CH3:18][O:21][C:20]([C:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([C:10]3=[O:17])[CH2:8]1)[CH2:14]2)=[O:22]

Inputs

Step One
Name
Quantity
38 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
OC12CC3C(C(CC(C1)C3)C2)=O
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Four
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Step Five
Name
Quantity
9 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise over the course of 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C12CC3C(C(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.